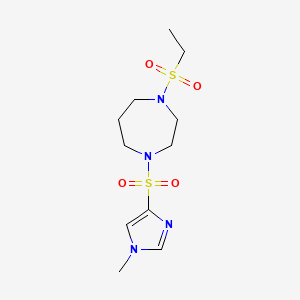![molecular formula C20H23N5O2 B2579168 1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 863446-29-1](/img/structure/B2579168.png)
1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and evaluated for their antibacterial and antifungal potential. Such compounds showed significant antimicrobial activity, suggesting their potential as antimicrobial agents (Khobragade et al., 2010), (El-sayed et al., 2017).
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and showed promising anticancer activities. These compounds were tested against various cancer cell lines, and some showed potent inhibitory activities, highlighting their potential in anticancer research (Abdellatif et al., 2014).
Enzyme Inhibition and Biological Modulation
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their affinity to adenosine receptors. These studies are crucial for understanding the modulation of adenosine receptors by synthetic compounds, which can lead to the development of new therapeutic agents (Harden et al., 1991).
- Phosphodiesterase (PDE) Inhibition : The pyrazolo[3,4-d]pyrimidin-4-one framework has been utilized to develop selective inhibitors for PDE9A, demonstrating significant potential in treating cognitive disorders. Such inhibitors can increase cGMP levels in the brain, suggesting a therapeutic approach for cognitive enhancement (Verhoest et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been studied for their corrosion inhibition properties on various metals. These compounds can form protective layers on metal surfaces, preventing corrosive damage and extending the material's life (Abdel Hameed et al., 2020).
Safety And Hazards
Direcciones Futuras
The future directions in the study of pyrazolo[3,4-d]pyrimidin-4-one derivatives could involve exploring their potential biological activities, optimizing their synthesis processes, and investigating their mechanisms of action12. However, the specific future directions for “1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one” would depend on the results of initial studies on this compound.
Please note that this information is based on the general class of pyrazolo[3,4-d]pyrimidin-4-one derivatives and may not apply to the specific compound you mentioned. For more accurate information, further studies on this specific compound would be necessary.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-3-5-16(6-4-14)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-9-7-15(2)8-10-23/h3-6,11,13,15H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUKFYSVORRMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

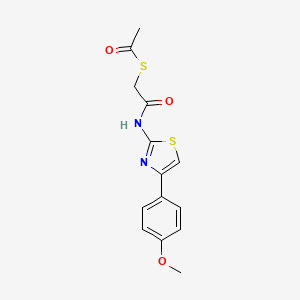
![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)
![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)

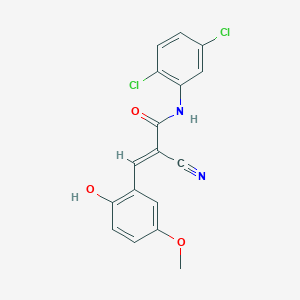
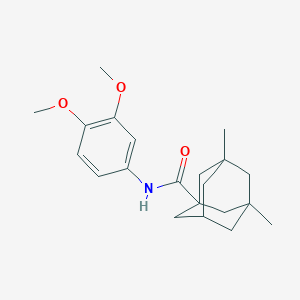
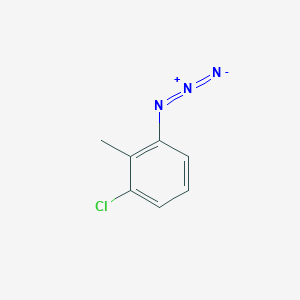
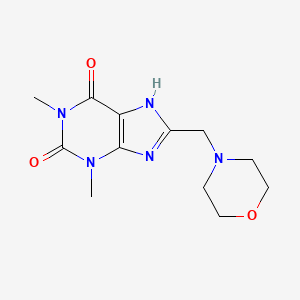
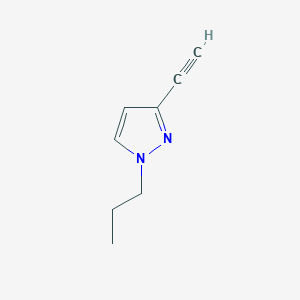
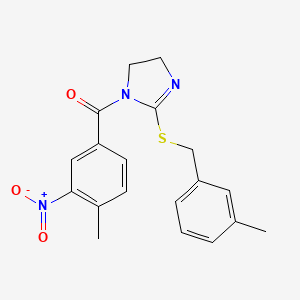
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)
